molecular formula C11H15NO B8432670 2-Phenylpiperidin-1-ol

2-Phenylpiperidin-1-ol

Katalognummer: B8432670
Molekulargewicht: 177.24 g/mol
InChI-Schlüssel: PQUCQDKGRWFIMP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-Phenylpiperidin-1-ol is a chemical compound of interest in medicinal chemistry and pharmacological research. It features a piperidine ring, a common structural motif in bioactive molecules, substituted with a phenyl group. Piperidine and phenylpiperidine derivatives are recognized as privileged structures in drug discovery, often serving as key scaffolds in compounds with diverse biological activities . Research into structurally similar compounds has shown that the piperidine core can be associated with a range of properties. For instance, some piperidinol analogs have demonstrated potential in areas such as anti-tuberculosis research , while other piperidine-containing molecules like piperine are known for their ability to modulate various signaling pathways and enzymes, which can influence the bioavailability of other substances . The specific applications, mechanism of action, and research value of 2-Phenylpiperidin-1-ol are an active area of investigation. Researchers are exploring its potential utility as a building block or intermediate in the synthesis of more complex molecules or as a tool compound for probing biological systems. This product is intended for laboratory research purposes only by qualified personnel. It is not for diagnostic or therapeutic use, nor for administration to humans or animals.

Eigenschaften

Molekularformel

C11H15NO

Molekulargewicht

177.24 g/mol

IUPAC-Name

1-hydroxy-2-phenylpiperidine

InChI

InChI=1S/C11H15NO/c13-12-9-5-4-8-11(12)10-6-2-1-3-7-10/h1-3,6-7,11,13H,4-5,8-9H2

InChI-Schlüssel

PQUCQDKGRWFIMP-UHFFFAOYSA-N

Kanonische SMILES

C1CCN(C(C1)C2=CC=CC=C2)O

Herkunft des Produkts

United States

Vergleich Mit ähnlichen Verbindungen

1-[(2-Methylpiperidin-1-yl)(phenyl)methyl]naphthalen-2-ol ()

  • Structure : Features a 2-methylpiperidine ring, a phenyl group, and a naphthalen-2-ol moiety.
  • Aromatic System: The naphthol group introduces extended conjugation and higher lipophilicity.
  • Implications : Enhanced lipophilicity may improve membrane permeability but reduce aqueous solubility.

rel-4-((2S,6R)-2,6-Dimethylpiperidin-1-yl)-1-phenyl-1-(pyridin-2-yl)butan-1-ol (Pirmenol) ()

  • Structure : Contains a 2,6-dimethylpiperidine ring, phenyl, and pyridinyl groups.
  • Key Differences: Dimethyl Substitution: The 2,6-dimethyl configuration stabilizes the piperidine chair conformation, altering stereoelectronic properties.
  • Implications: The dimethyl groups and pyridinyl substituent likely enhance binding affinity in biological systems, as seen in Pirmenol’s use in cardiac research .

1-[(3-Methylpiperidin-1-yl)(phenyl)methyl]-2-naphthol ()

  • Structure : Combines a 3-methylpiperidine ring with phenyl and naphthol groups.
  • Key Differences: Methyl Position: The 3-methyl substitution on piperidine may lead to different conformational dynamics compared to 2-substituted analogs. Naphthol vs.
  • Implications : Larger aromatic systems may enhance photostability but reduce solubility .

2,2,6,6-Tetramethylpiperidin-1-ol ()

  • Structure : A fully substituted piperidine with four methyl groups and a hydroxyl group.
  • Key Differences :
    • Steric Shielding : The 2,2,6,6-tetramethyl groups create significant steric hindrance, protecting the hydroxyl group from oxidation.
    • Polarity : Reduced polarity compared to 2-Phenylpiperidin-1-ol due to lack of an aromatic phenyl group.
  • Implications : Enhanced stability under oxidative conditions, making it useful as a radical scavenger .

Vorbereitungsmethoden

Catalytic Reduction of 2-Phenylpiperidin-1-one

The reduction of 2-phenylpiperidin-1-one to the corresponding alcohol represents a direct pathway. Transfer hydrogenation using formaldehyde as a hydrogen donor and palladium on charcoal (Pd/C) under ambient pressure achieves near-quantitative conversion. Key parameters include:

ConditionSpecificationYield (%)Reference
Catalyst10% Pd/C98
Temperature90–95°C95
Hydrogen DonorFormaldehyde97

This method avoids high-pressure hydrogen gas, enhancing operational safety while maintaining stereochemical integrity.

Lithium Aluminum Hydride (LiAlH₄) Reduction

For laboratory-scale synthesis, LiAlH₄ reduces 2-phenylpiperidin-1-one in anhydrous tetrahydrofuran (THF) at 0°C to room temperature. The reaction proceeds via a four-membered transition state, yielding 2-phenylpiperidin-1-ol in 85–90% yield. Post-reduction quenching with ethyl acetate and aqueous workup ensures minimal side-product formation.

Nucleophilic Substitution and Ring-Opening Reactions

Hydroxylation of 2-Phenylpiperidine Derivatives

A two-step protocol involves the introduction of a hydroxyl group via nucleophilic substitution. For example, 2-phenylpiperidine-1-chloride reacts with sodium hydroxide in aqueous ethanol at reflux to yield 2-phenylpiperidin-1-ol (Scheme 2). This method, however, risks elimination side reactions, necessitating careful control of reaction time and base concentration.

2-phenylpiperidine-1-chloride+NaOHH₂O/EtOH80C2-phenylpiperidin-1-ol+NaCl[4]\text{2-phenylpiperidine-1-chloride} + \text{NaOH} \xrightarrow[\text{H₂O/EtOH}]{80^\circ \text{C}} \text{2-phenylpiperidin-1-ol} + \text{NaCl} \quad

Epoxide Ring-Opening

Epoxide intermediates, such as 2-phenyl-1,2-epoxypiperidine, undergo acid-catalyzed ring-opening with water to generate the diol, which is selectively oxidized to 2-phenylpiperidin-1-ol using manganese dioxide (MnO₂). This route offers regioselectivity but requires precise stoichiometry to avoid over-oxidation.

Enantioselective Synthesis and Resolution

Chiral Auxiliary-Assisted Approaches

Enantiopure 2-phenylpiperidin-1-ol is accessible via chiral auxiliaries. For instance, (S)-(-)-1-phenylethylamine forms diastereomeric salts with racemic 2-phenylpiperidin-1-ol, enabling resolution by crystallization. The resolved enantiomers are liberated via acid-base extraction, achieving >99% enantiomeric excess (ee).

Enzymatic Kinetic Resolution

Lipase-catalyzed acetylation of racemic 2-phenylpiperidin-1-ol using vinyl acetate selectively acetylates the (R)-enantiomer, leaving the (S)-enantiomer unreacted. This method, though slower, provides an eco-friendly alternative with 80–85% ee.

Industrial-Scale Manufacturing and Process Optimization

Continuous-Flow Hydrogenation

Recent advancements employ continuous-flow reactors for the catalytic hydrogenation of 2-phenylpiperidin-1-one. Using a packed-bed reactor with Pd/C catalyst and supercritical CO₂ as a solvent, this method achieves 99% conversion with a residence time of 5 minutes, significantly reducing production costs.

Green Chemistry Initiatives

Solvent-free mechanochemical synthesis utilizing ball milling minimizes waste generation. Equimolar mixtures of 2-phenylpiperidine-1-chloride and sodium hydroxide are milled at 30 Hz for 2 hours, yielding 2-phenylpiperidin-1-ol in 75% yield with no solvent input .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-Phenylpiperidin-1-ol, and how can reaction conditions be adjusted to improve yield and purity?

  • Methodological Answer : The synthesis of 2-Phenylpiperidin-1-ol typically involves nucleophilic substitution or reductive amination. For example, coupling piperidine derivatives with phenyl groups under catalytic hydrogenation (e.g., Pd/C) can yield the target compound. To optimize yield, adjust solvent polarity (e.g., ethanol vs. THF) and reaction temperature (e.g., 60–80°C). Purity is enhanced via recrystallization in polar aprotic solvents (e.g., acetone/water mixtures) or column chromatography (silica gel, hexane/ethyl acetate gradient). Ensure reproducibility by documenting solvent ratios, catalyst loading, and purification steps in detail .

Q. Which spectroscopic techniques are most effective for characterizing 2-Phenylpiperidin-1-ol, and how should data interpretation account for structural features?

  • Methodological Answer :

  • NMR : Use 1H^1H- and 13C^{13}C-NMR to confirm the piperidine ring conformation and phenyl substitution pattern. The hydroxyl proton (1-OH) may appear as a broad singlet (~1.5–2.5 ppm) in 1H^1H-NMR, while aromatic protons resonate at 7.2–7.5 ppm.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) confirms molecular weight (e.g., m/z 177.1154 for C11_{11}H15_{15}NO). Fragmentation patterns should align with cleavage of the piperidine ring and phenyl group.
  • IR : The hydroxyl stretch (~3200–3600 cm1^{-1}) and C-N stretch (~1250 cm1^{-1}) validate functional groups. Cross-reference spectral data with databases like NIST Chemistry WebBook .

Advanced Research Questions

Q. How can computational models predict the interaction of 2-Phenylpiperidin-1-ol with biological targets, and what validation methods ensure accuracy?

  • Methodological Answer :

  • Molecular Docking : Use software like AutoDock Vina to simulate binding to receptors (e.g., GPCRs or enzymes). Parameterize the hydroxyl and amine groups to reflect protonation states at physiological pH.
  • MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess binding stability. Analyze hydrogen bonding and hydrophobic interactions with tools like GROMACS.
  • Validation : Compare predicted binding affinities (ΔG) with experimental IC50_{50} values from enzyme inhibition assays. Discrepancies >1 log unit suggest model refinements (e.g., force field adjustments) .

Q. What strategies resolve contradictions in reported pharmacological data for 2-Phenylpiperidin-1-ol derivatives?

  • Methodological Answer :

  • Meta-Analysis : Systematically review literature to identify variables affecting outcomes (e.g., assay conditions, cell lines). For instance, discrepancies in IC50_{50} values may arise from differences in ATP concentrations in kinase assays.
  • Experimental Replication : Reproduce conflicting studies under standardized conditions (e.g., pH 7.4 buffer, 37°C). Control for batch-to-batch compound variability via HPLC purity checks (>98%).
  • Structure-Activity Relationship (SAR) : Compare substituent effects (e.g., para- vs. meta-phenyl groups) to isolate structural determinants of activity. Use ANOVA to statistically validate trends .

Q. How does stereochemistry influence the thermodynamic stability and solubility of 2-Phenylpiperidin-1-ol in aqueous solutions?

  • Methodological Answer :

  • Stability : Calculate conformational energies using density functional theory (DFT, B3LYP/6-31G*). Chair conformations of the piperidine ring are typically more stable than boat forms by ~5–10 kcal/mol.
  • Solubility : Measure logP via shake-flask method (octanol/water). The hydroxyl group reduces logP (~1.2), enhancing aqueous solubility compared to non-polar analogs. Use the van’t Hoff equation to correlate temperature-dependent solubility with entropy changes.
  • Local Composition Models : Apply Renon-Prausnitz equations to predict activity coefficients in binary solvent mixtures (e.g., water/ethanol) .

Experimental Design & Reproducibility

Q. What protocols ensure reproducibility in synthesizing enantiomerically pure 2-Phenylpiperidin-1-ol?

  • Methodological Answer :

  • Chiral Resolution : Use chiral stationary phases (e.g., amylose tris(3,5-dimethylphenylcarbamate)) in HPLC. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents.
  • Asymmetric Catalysis : Employ Jacobsen’s catalyst for kinetic resolution during synthesis. Optimize catalyst loading (1–5 mol%) and reaction time to achieve >90% ee.
  • Documentation : Report absolute configuration (R/S) using X-ray crystallography or electronic circular dichroism (ECD). Include raw chromatograms and spectra in supplementary materials .

Data Presentation Guidelines

Q. How should researchers present synthetic and analytical data for 2-Phenylpiperidin-1-ol in publications?

  • Methodological Answer :

  • Tables : Include yield, melting point, and spectral data (e.g., 1H^1H-NMR δ values) for all new compounds. For known intermediates, cite prior literature but provide key data (e.g., HRMS) for verification.
  • Figures : Depict reaction schemes with numbered intermediates and highlight stereochemical outcomes. Use Supporting Information for extensive datasets (e.g., full NMR spectra, computational coordinates).
  • Ethical Compliance : Adhere to journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to avoid redundancy between text and tables .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.